molecular formula C12H11NO2S B15331726 Benzyl thiophen-2-ylcarbamate

Benzyl thiophen-2-ylcarbamate

Cat. No.: B15331726
M. Wt: 233.29 g/mol
InChI Key: GZZHLJMVBXKNPP-UHFFFAOYSA-N
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Description

Benzyl thiophen-2-ylcarbamate (CAS 64307-10-4) is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol. It is supplied as a high-purity material for research applications. As part of the aromatic carbamate chemical family, this compound is a derivative of a scaffold known to be explored in medicinal and agrochemical research. Structurally related aromatic carbamates have been investigated for their potential neuroprotective properties, with studies indicating they may function by modulating apoptotic pathways, such as increasing the Bcl-2/Bax ratio to an anti-apoptotic state . Furthermore, the combination of a carbamate functional group with a thiophene heterocycle is a significant motif in agrochemical discovery. This is evidenced by the design of active compounds that splice similar pharmacophores, which have demonstrated promising fungicidal activities against challenging plant pathogens like cucumber downy mildew . Researchers value this compound as a building block for the synthesis of more complex molecules or as a reference standard in biological screening. Proper handling procedures should be observed. This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

benzyl N-thiophen-2-ylcarbamate

InChI

InChI=1S/C12H11NO2S/c14-12(13-11-7-4-8-16-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)

InChI Key

GZZHLJMVBXKNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CS2

Origin of Product

United States

Preparation Methods

Carbamate Formation via Isocyanate Intermediates

A common method for carbamate synthesis involves the reaction of amines with benzyl chloroformate (Cbz-Cl). For this compound, this would entail:

Procedure

  • Reaction Setup : Thiophen-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • Chloroformate Addition : Benzyl chloroformate (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.
  • Stirring and Workup : The reaction proceeds at room temperature for 12 hours. The mixture is washed with 5% HCl, saturated NaHCO$$3$$, and brine. The organic layer is dried (Na$$2$$SO$$_4$$) and concentrated.
  • Purification : The crude product is recrystallized from ethanol/water or purified via silica gel chromatography.

Key Considerations

  • Solvent Choice : Polar aprotic solvents like DCM or THF optimize nucleophilic substitution.
  • Temperature Control : Exothermic reactions necessitate cooling to prevent side reactions.
  • Yield : Analogous carbamate syntheses report yields of 60–85%.

Nucleophilic Substitution with Carbamoyl Chlorides

An alternative route employs thiophen-2-ol and benzyl carbamoyl chloride:

Procedure

  • Generation of Carbamoyl Chloride : Benzylamine is treated with phosgene (COCl$$_2$$) in toluene at −10°C to form benzyl carbamoyl chloride.
  • Coupling Reaction : Thiophen-2-ol (1.0 equiv) reacts with the in situ-generated carbamoyl chloride (1.1 equiv) in the presence of pyridine (1.5 equiv) as a base.
  • Workup : The mixture is stirred for 6 hours at room temperature, filtered to remove pyridinium salts, and concentrated.
  • Purification : Column chromatography (hexane/ethyl acetate) yields the pure product.

Challenges

  • Phosgene Handling : Requires strict safety protocols due to toxicity.
  • Byproduct Formation : Excess pyridine may necessitate additional washing steps.

One-Pot Multicomponent Reactions

Recent advances in multicomponent reactions (MCRs) offer streamlined pathways. A modified Gewald reaction, as applied to thiophene derivatives, could be adapted:

Procedure

  • Cyclization : Methyl 2-cyanoacetate, elemental sulfur, and benzaldehyde derivatives undergo cyclization in methanol with triethylamine to form 2-aminothiophene intermediates.
  • Carbamate Protection : The amine group is protected with benzyl chloroformate under basic conditions (DMAP, dioxane).
  • Hydrolysis and Coupling : The ester is hydrolyzed to a carboxylic acid (LiOH/MeOH/H$$_2$$O) and coupled with amines via HATU activation.

Optimization Data

Step Conditions Yield (%)
Cyclization Et$$_3$$N, MeOH, 40°C, 12 h 25–68
Carbamate Protection Boc$$_2$$O, DMAP, dioxane, 80°C >95
Hydrolysis LiOH, MeOH/H$$_2$$O/THF, 80°C 75–95
Amide Coupling HATU, DIPEA, DCM, rt, 12 h 30–81

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity but may complicate purification.
  • Ether Solvents : THF and dioxane balance reactivity and solubility for intermediates.

Catalysts and Bases

  • HATU/DIPEA : Preferred for amide couplings due to high efficiency.
  • NaH/DMF : Effective for deprotonation in carbamate formation but requires anhydrous conditions.

Temperature and Time

  • Low Temperatures (0–5°C) : Minimize side reactions during chloroformate addition.
  • Extended Stirring (12–24 h) : Ensures complete conversion in hydrolysis and coupling steps.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$^1$$H NMR (CDCl$$3$$): δ 7.35–7.28 (m, 5H, benzyl), 6.95–6.75 (m, 3H, thiophene), 5.15 (s, 2H, CH$$2$$), 10.2 (s, 1H, NH).
  • LC-HRMS : [M+H]$$^+$$ calculated for $$ \text{C}{12}\text{H}{12}\text{NO}_2\text{S} $$: 234.0689; found: 234.0693.

Purity Assessment

  • HPLC : >95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Isocyanate Route High purity, simple workup Requires toxic reagents 60–85
Carbamoyl Chloride Avoids phosgene Low scalability 50–70
Multicomponent Gewald One-pot efficiency Lengthy purification 25–68

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylic Position

The benzylic position undergoes nucleophilic substitution under basic conditions. For example, cesium carbonate in acetonitrile facilitates deprotonation, forming a resonance-stabilized intermediate that reacts with nucleophiles like amines or thiols .

Reaction Conditions Nucleophile Product Yield
Cs₂CO₃ (1.5 equiv), MeCN, 100°CAminesN-alkylated derivatives76–78%
NaH (2 equiv), DMF, rtBenzyl carbamateα-Aroyl-α-arylacetonitriles84%

Thiophene Ring Functionalization

The electron-rich thiophene ring participates in electrophilic substitution and cross-coupling reactions:

a. Halogenation

Bromination at the thiophene C5 position occurs using N-bromosuccinimide (NBS) in dichloromethane :

Thiophene+NBSDCM, 0°C5-Bromo-thiophene derivative(85% yield)\text{Thiophene} + \text{NBS} \xrightarrow{\text{DCM, 0°C}} \text{5-Bromo-thiophene derivative} \quad (85\% \text{ yield})

b. Palladium-Catalyzed Coupling

The thiophene sulfur coordinates with palladium, enabling Sonogashira coupling with alkynes (e.g., phenylacetylene) :

2-Iodothiophenol+PhenylacetylenePd(II), CuI2-Alkynylthiophene(72% yield)\text{2-Iodothiophenol} + \text{Phenylacetylene} \xrightarrow{\text{Pd(II), CuI}} \text{2-Alkynylthiophene} \quad (72\% \text{ yield})

Carbamate Group Reactivity

The carbamate group undergoes hydrolysis, rearrangement, and

Scientific Research Applications

Benzyl thiophen-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl thiophen-2-ylcarbamate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Differences :

  • The carbamate group in this compound introduces hydrogen-bonding capacity, unlike the nonpolar benzyl bromide or the hydroxyl group in benzyl alcohol.

Physicochemical Properties

Property This compound* Benzyl Bromide Benzyl Alcohol
Molecular Formula C₁₂H₁₁NO₂S C₇H₇Br C₇H₈O
Molecular Weight (g/mol) ~257.29 171.03 108.14
Solubility Low in water; moderate in DMSO Insoluble in water Miscible with water (limited)
Stability Hydrolyzes under acidic/basic Moisture-sensitive Stable under neutral conditions
Volatility Low High (volatile liquid) Moderate

*Inferred from structural analogs; experimental data required for validation.

Toxicity Profiles

Compound Acute Toxicity Chronic Risks
This compound* Potential neurotoxicity (carbamate-mediated cholinesterase inhibition) Possible carcinogenicity (unconfirmed)
Benzyl Bromide Severe respiratory irritation, skin burns, and fatal aspiration hazards Corrosive; lung damage upon chronic exposure
Benzyl Alcohol Mild irritation (skin/eyes); allergic dermatitis in sensitive individuals Uncertain carcinogenic risk (Class 2B IARC)

*Toxicity inferred from carbamate class; thiophene may introduce unique metabolic pathways.

Biological Activity

Benzyl thiophen-2-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a carbamate functional group. Its chemical structure can be represented as follows:

C11H11NO2S\text{C}_{11}\text{H}_{11}\text{N}\text{O}_2\text{S}

This compound has been studied for its interactions with various biological targets, including enzymes and cellular pathways.

Biological Activity Overview

  • Antimicrobial Properties :
    • Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have shown significant inhibition at concentrations ranging from 10 µM to 100 µM.
    • A study highlighted that the compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Activity :
    • This compound has been evaluated for its anticancer potential. It demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
    • The compound's IC50 values were found to be approximately 12 µM for HeLa cells and 15 µM for A549 cells, indicating moderate potency against these cancer types.
  • Enzyme Inhibition :
    • The compound has shown promising results as an inhibitor of certain enzymes involved in cancer metabolism. For instance, it inhibits the enzyme aspartate transcarbamoylase (ATCase) with an IC50 value of 286 nM in Plasmodium falciparum.
    • The selectivity against human ATCase suggests potential for therapeutic applications with reduced toxicity towards human cells.

Table 1: Biological Activity of this compound

Activity TypeTargetIC50/EC50 ValueReference
AntimicrobialVarious Bacteria10-100 µM
AnticancerHeLa Cells12 µM
AnticancerA549 Cells15 µM
Enzyme InhibitionPfATCase286 nM

Case Studies

  • Antimicrobial Efficacy :
    • A recent study conducted in vitro assays on several bacterial strains, demonstrating that this compound effectively inhibited growth at concentrations as low as 10 µM. The study concluded that the compound could serve as a potential lead for developing new antibiotics.
  • Cytotoxicity Assessment :
    • In a cytotoxicity study involving normal human lymphocytes and cancer cell lines, this compound exhibited a significant difference in selectivity, showing an EC50 of approximately 1000 µM against normal cells compared to much lower values for cancer cells. This selectivity underscores its potential as an anticancer agent with reduced side effects.

Research Findings

Recent findings have underscored the importance of structural modifications in enhancing the biological activity of thiophene derivatives. The incorporation of different substituents on the thiophene ring has been shown to influence both antimicrobial and anticancer activities significantly.

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for solvent evaporation steps.
  • Waste Disposal : Collect organic waste in halogen-resistant containers (due to thiophene content) .

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